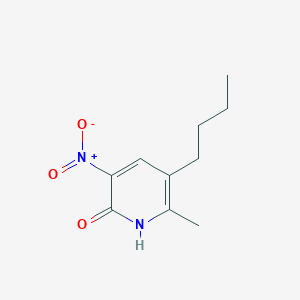
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one
Cat. No. B8635003
M. Wt: 210.23 g/mol
InChI Key: FNXKVEYXTRRPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05308854
Procedure details


A solution of 3-nitro-5-butyl-6-methylpyridin-2(1H)-one (293 mg, 1.40 mmol) in methanol (10 mL) and tetrahydrofuran (10 mL) containing 5% palladium/carbon (120 mg) was hydrogenated at atmosphere pressure for 10-20 hours. The catalyst was filtered off and the solvent evaporated. This residue was triturated with diethyl ether to give 224 mg (89%) of grayish product.




Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](=[O:15])[NH:6][C:7]([CH3:14])=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:9]=1)([O-])=O>CO.O1CCCC1.[Pd]>[NH2:1][C:4]1[C:5](=[O:15])[NH:6][C:7]([CH3:14])=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
293 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(NC(=C(C1)CCCC)C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This residue was triturated with diethyl ether
|
Outcomes


Product
Details
Reaction Time |
15 (± 5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(NC(=C(C1)CCCC)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 224 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
